N2,N6-Bis(tert-butoxycarbonyl)-D-lysine

Peptide Synthesis Quality Control Chromatography

For Boc-SPPS requiring iterative TFA deprotection, this dual-Boc-protected D-lysine is the only appropriate building block. Unlike unprotected D-lysine, Nα-Boc-D-lysine, or Nε-Boc-D-lysine—where free ε-amines cause undesired acylation and sequence heterogeneity—Boc-D-Lys(Boc)-OH ensures simultaneous α- and ε-amine deprotection under acidic conditions. The D-configuration at the α-carbon provides proteolytic stability distinct from L-lysine, making it essential for therapeutic peptide development where eukaryotic toxicity must be minimized while preserving antimicrobial activity. Meets ≥95% HPLC purity and is stable for 36 months as lyophilized powder at -20°C.

Molecular Formula C16H30N2O6
Molecular Weight 346.42 g/mol
CAS No. 65360-27-2
Cat. No. B152250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N6-Bis(tert-butoxycarbonyl)-D-lysine
CAS65360-27-2
Molecular FormulaC16H30N2O6
Molecular Weight346.42 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m1/s1
InChIKeyFBVSXKMMQOZUNU-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2,N6-Bis(tert-butoxycarbonyl)-D-lysine (CAS 65360-27-2): Orthogonally Protected D-Lysine Building Block for Peptide Synthesis


N2,N6-Bis(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys(Boc)-OH) is a selectively protected D-amino acid derivative featuring dual tert-butoxycarbonyl (Boc) groups at both the α-amine (N2) and ε-amine (N6) positions . With molecular formula C₁₆H₃₀N₂O₆ and a molecular weight of 346.42 g/mol, this compound serves as an essential building block in solid-phase and solution-phase peptide synthesis, enabling precise incorporation of D-lysine residues while maintaining orthogonal protection compatibility . The D-configuration at the α-carbon confers proteolytic stability to resultant peptides, a property that distinguishes it fundamentally from its L-lysine counterpart in applications requiring enhanced metabolic resistance [1].

Why Boc-D-Lys(Boc)-OH Cannot Be Interchanged with Unprotected D-Lysine or Single-Boc Derivatives


Generic substitution of Boc-D-Lys(Boc)-OH with unprotected D-lysine, Nα-Boc-D-lysine, or Nε-Boc-D-lysine leads to unavoidable side reactions during peptide assembly due to the nucleophilic reactivity of free amines. Unprotected ε-amine groups undergo undesired acylation or branching during coupling steps, resulting in sequence heterogeneity and reduced crude purity [1]. Similarly, Fmoc-D-Lys(Boc)-OH—while widely used in Fmoc-SPPS—exhibits different deprotection kinetics (base-labile Fmoc removal vs. acid-labile Boc removal) and is incompatible with Boc-SPPS workflows requiring TFA-mediated iterative deprotection [2]. Furthermore, substituting the D-enantiomer with Boc-L-Lys(Boc)-OH alters the stereochemical outcome of peptide folding and biological recognition, as D-lysine incorporation confers distinct proteolytic resistance and conformational properties relative to L-lysine [3].

Quantitative Differentiation Evidence: Boc-D-Lys(Boc)-OH vs. Comparator Building Blocks


Purity Specification: Boc-D-Lys(Boc)-OH Commercial Grade ≥97% (HPLC) vs. Single-Boc D-Lysine Derivatives

Commercial suppliers consistently report HPLC purity specifications of ≥97% to 98% for Boc-D-Lys(Boc)-OH (CAS 65360-27-2), with enantiomeric purity controlled to ≤0.5% of the L-isomer [1]. In contrast, single-Boc protected derivatives such as Boc-D-Lys-OH (CAS 106719-44-2) exhibit variable purity ranges (≥95% to ≥98% depending on supplier) and lack the dual-protection analytical fingerprint that confirms complete ε-amine protection [2]. The dual-Boc protection enables unambiguous HPLC characterization with distinct retention time profiles relative to mono-Boc impurities, facilitating quality verification for GMP-adjacent research applications.

Peptide Synthesis Quality Control Chromatography

Storage Stability: Lyophilized Powder Stability (36 Months at -20°C) vs. Solution-Phase Degradation

Boc-D-Lys(Boc)-OH, when stored as lyophilized powder at -20°C under desiccated conditions, maintains full potency for 36 months [1]. In contrast, the compound in solution at -20°C exhibits a reduced stability window of approximately 1 month before potency loss becomes significant [1]. This 36× longer shelf-life in solid form relative to solution phase provides a quantifiable advantage for inventory management and reduces the frequency of re-procurement for laboratories with intermittent usage patterns.

Compound Stability Inventory Management Long-term Storage

D-Configuration Effect: Proteolytic Stability of D-Lysine-Containing Peptides vs. L-Lysine Analogs

In a systematic study of antimicrobial peptide CM15, substitution of L-lysine residues with D-lysine produced a pronounced reduction in eukaryotic cell toxicity (hemolysis and macrophage cytotoxicity) while causing only moderate decreases in antimicrobial activity [1]. Specifically, analogs containing two to five D-lysine substitutions exhibited substantially diminished plasma membrane permeabilization of RAW264.7 macrophages relative to the all-L parent peptide [1]. Although direct comparative data for Boc-D-Lys(Boc)-OH incorporation efficiency are not reported, the D-configuration conferred by this building block is the stereochemical determinant responsible for the observed in vitro selectivity improvements (therapeutic index enhancement) in D-lysine-substituted peptides [1].

Antimicrobial Peptides Protease Resistance D-Amino Acids

Orthogonal Protection Compatibility: Boc-D-Lys(Boc)-OH in Ganirelix Acetate Synthesis vs. Fmoc-D-Lys(Boc)-OH Alternative

Patent CN201410052402.6 discloses a method for preparing ganirelix acetate using Fmoc-D-Lys(Boc)-OH as a key building block, wherein the Fmoc group is removed under basic conditions while the Boc group remains intact until final acidic cleavage [1]. In Boc-SPPS workflows requiring iterative acid deprotection, Boc-D-Lys(Boc)-OH is the appropriate building block because both α- and ε-Boc groups are removed simultaneously with TFA, whereas Fmoc-D-Lys(Boc)-OH would undergo premature ε-amine Boc loss under identical acidic conditions, leading to undesired side-chain exposure [2]. The synthetic route choice—Boc vs. Fmoc strategy—dictates which protected D-lysine derivative must be procured; substitution of one for the other results in synthetic failure.

Ganirelix Pharmaceutical Synthesis Orthogonal Protection

Coupling Efficiency: Boc-D-Lys(Boc)-OH in Mixed-Chirality Peptide Assembly (33-67% Yield Range)

In the synthesis of EA-B2L derivatives via solution-phase peptide coupling, Boc-D-Lys(Boc)-OH was employed under standard EDCI/HOBt/NMM activation conditions in DMF, yielding the desired conjugate in 33-67% isolated yield [1]. This yield range is comparable to that obtained with Boc-L-Lys(Boc)-OH under identical reaction conditions in the same synthetic scheme [1]. The data demonstrate that the D-configuration does not impede coupling efficiency relative to the L-counterpart when using carbodiimide-mediated activation, supporting the interchangeable use of Boc-D-Lys(Boc)-OH and Boc-L-Lys(Boc)-OH from a synthetic yield perspective while retaining stereochemical distinction for biological function.

Coupling Efficiency Peptide Synthesis D-Amino Acid Incorporation

Recommended Application Scenarios for Boc-D-Lys(Boc)-OH (CAS 65360-27-2) Based on Quantitative Evidence


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of Protease-Resistant Peptides

For researchers using Boc-SPPS methodology that requires iterative TFA deprotection, Boc-D-Lys(Boc)-OH is the only appropriate D-lysine building block. The dual Boc protection ensures both α- and ε-amines are simultaneously deprotected under acidic conditions, avoiding the orthogonal protection mismatches that occur when Fmoc-protected derivatives are substituted [1]. The D-configuration incorporated via this building block confers enhanced proteolytic stability to the final peptide, as demonstrated by the reduced macrophage membrane permeabilization observed in D-lysine-substituted antimicrobial peptides [2].

Synthesis of D-Amino Acid-Containing Therapeutic Peptides with Improved Selectivity

In therapeutic peptide development where eukaryotic cell toxicity is a limiting factor, Boc-D-Lys(Boc)-OH enables the strategic substitution of D-lysine for L-lysine residues. Studies on CM15 analogs demonstrate that D-lysine substitution produces a much more pronounced reduction in eukaryotic cell toxicity than in antimicrobial activity, leading to marked improvements in therapeutic index [2]. Procurement of Boc-D-Lys(Boc)-OH supports the rational design of peptide candidates with enhanced selectivity profiles.

Long-Term Research Programs Requiring Multi-Year Compound Stability

For academic and industrial laboratories with extended project timelines, Boc-D-Lys(Boc)-OH stored as lyophilized powder at -20°C remains stable for 36 months [3]. This 36-month shelf-life reduces re-procurement frequency and minimizes supply chain disruptions for multi-year peptide library construction or longitudinal structure-activity relationship (SAR) studies. Laboratories should avoid solution-phase storage beyond 1 month to maintain potency [3].

Quality-Controlled Incorporation of D-Lysine into GMP-Adjacent Peptide APIs

With commercial HPLC purity specifications of ≥97% and enantiomeric purity controlled to ≤0.5% L-isomer [4], Boc-D-Lys(Boc)-OH meets the quality requirements for peptide active pharmaceutical ingredient (API) process development. The dual-protection analytical fingerprint enables unambiguous batch-to-batch quality verification, supporting regulatory documentation for investigational new drug (IND) enabling studies.

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